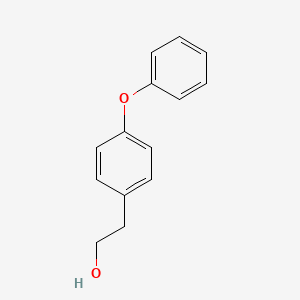

4-Phenoxyphenethyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSLOQUADRGUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375121 | |

| Record name | 4-Phenoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52446-51-2 | |

| Record name | 4-Phenoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxyphenethyl Alcohol: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-phenoxyphenethyl alcohol, a diaryl ether derivative with significant potential in research, particularly in the fields of medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data on analogous compounds to present a robust profile. We will delve into its molecular characteristics, a plausible and detailed synthetic route, predicted physicochemical properties, and a discussion of its potential applications, grounded in the known utility of the diaryl ether and phenethyl alcohol structural motifs.

Core Molecular Attributes of this compound

The foundational step in understanding any chemical entity is to define its molecular structure and fundamental properties. This compound is characterized by a phenethyl alcohol core with a phenoxy group substituted at the para (4-) position of the phenyl ring.

Molecular Formula: C₁₄H₁₄O₂

Molecular Weight: 214.26 g/mol

The structure is derived from the reduction of the ketone precursor, 4'-phenoxyacetophenone (C₁₄H₁₂O₂). The addition of two hydrogen atoms across the carbonyl group to form the secondary alcohol results in the final formula of C₁₄H₁₄O₂.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data for structurally related compounds, including phenethyl alcohol and 4'-phenoxyacetophenone.[1][2][3][4][5][6][7][8]

| Property | Predicted Value | Rationale and Comparative Insights |

| Appearance | White to off-white solid or viscous liquid | Based on the solid nature of the precursor 4'-phenoxyacetophenone and the liquid/low melting point of many substituted phenethyl alcohols.[1][2][3][5] |

| Boiling Point | > 325 °C | Expected to be higher than that of its precursor, 4'-phenoxyacetophenone (325 °C), due to the introduction of hydrogen bonding capability from the hydroxyl group. |

| Melting Point | 55-65 °C | Predicted to be in this range, considering the melting point of 4'-phenoxyacetophenone (50-53 °C) and the influence of the hydroxyl group. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The diaryl ether and aromatic nature suggest poor water solubility, while the alcohol functionality may slightly increase it compared to purely nonpolar analogues. Solubility in organic solvents is expected to be good, similar to its precursor.[1] |

| LogP | ~3.5 | Estimated to be slightly lower than that of 4'-phenoxyacetophenone (~3.9) due to the increased polarity from the hydroxyl group.[1] |

Synthesis of this compound: A Two-Step Approach

A logical and efficient synthetic route to this compound involves two key transformations: the formation of the diaryl ether linkage to create a ketone intermediate, followed by the reduction of the ketone to the desired alcohol.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4'-Phenoxyacetophenone via Friedel-Crafts Acylation

The formation of the ketone intermediate, 4'-phenoxyacetophenone, can be effectively achieved through the Friedel-Crafts acylation of diphenyl ether.[9][10][11][12] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (acetyl chloride).

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to a suitable solvent such as dichloromethane or nitromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

Substrate Addition: To this mixture, add a solution of diphenyl ether (1.0 equivalent) in the same solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield 4'-phenoxyacetophenone.[1]

Step 2: Reduction of 4'-Phenoxyacetophenone to this compound

The reduction of the carbonyl group in 4'-phenoxyacetophenone to a hydroxyl group is a standard transformation readily accomplished using a mild reducing agent like sodium borohydride (NaBH₄).

Protocol:

-

Dissolution: Dissolve 4'-phenoxyacetophenone (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching and Work-up: Carefully add water or a dilute acid (e.g., 1M HCl) to quench the excess sodium borohydride.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the resulting this compound can be purified by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a triplet for the methylene group adjacent to the alcohol, a quartet for the methine proton of the alcohol, and a singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield, and signals for the two aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-O stretching bands for the diaryl ether are also expected around 1250 cm⁻¹ and 1040 cm⁻¹.[13]

Potential Applications in Drug Discovery and Materials Science

The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic properties.[14] These compounds are known for their anticancer, anti-inflammatory, antiviral, and antibacterial activities.[14] The phenethyl alcohol moiety is also found in various natural products and pharmaceuticals.

The combination of these two pharmacophores in this compound suggests its potential as a valuable building block for the synthesis of novel drug candidates. Its structure could be a starting point for developing new inhibitors of enzymes or modulators of receptors where the diaryl ether provides a rigid scaffold for orienting other functional groups, and the phenethyl alcohol portion allows for further derivatization or acts as a key interacting element.

In materials science, the rigid yet somewhat flexible nature of the diaryl ether linkage can be exploited in the design of novel polymers and liquid crystals. The hydroxyl group of this compound provides a reactive handle for polymerization or for attachment to other molecular frameworks.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its molecular properties and a viable, detailed synthetic pathway. The presented protocols are based on well-established and reliable chemical transformations. The predicted properties and potential applications highlight the promise of this compound as a valuable tool for researchers and scientists in drug development and materials science. Further experimental investigation is warranted to validate these predictions and fully uncover the potential of this molecule.

References

-

PubChem. 4'-Phenoxyacetophenone. [Link]

- Google Patents. Preparation method of 4,4'-dihydroxydiphenyl ether.

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Wikipedia. Phenethyl alcohol. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ResearchGate. Outline of Friedel–Crafts acylation of diphenyl ether by terepthaloyl... [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Cheméo. Chemical Properties of Phenylethyl Alcohol (CAS 60-12-8). [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Scribd. Ullmann Coupling Reaction Overview. [Link]

-

Sciencemadness Wiki. Phenethyl alcohol. [Link]

-

ChemBK. 4'-Phenoxyacetophenone. [Link]

-

NIST WebBook. Phenylethyl Alcohol. [Link]

-

NIST WebBook. Acetophenone, 4'-hydroxy-. [Link]

-

Química Organica.org. IR spectrum: Ethers. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Phenethyl alcohol | 60-12-8 [chemicalbook.com]

- 4. Phenylethyl Alcohol (CAS 60-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 6. chembk.com [chembk.com]

- 7. Phenylethyl Alcohol [webbook.nist.gov]

- 8. 4'-Phenoxyacetophenone | 5031-78-7 [chemicalbook.com]

- 9. CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]

- 14. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

An In-depth Technical Guide to the Discovery and Natural Occurrence of 2-Phenylethanol

A Note to the Reader: This guide focuses on 2-Phenylethanol (also known as phenethyl alcohol), a widely studied and naturally occurring aromatic alcohol. The initial topic of inquiry, 4-Phenoxyphenethyl alcohol, yielded limited scientific data regarding its discovery and natural prevalence, suggesting it is not a commonly found or extensively researched compound. Therefore, this comprehensive guide has been developed on the closely related and industrially significant molecule, 2-Phenylethanol, to provide relevant and in-depth information for researchers, scientists, and drug development professionals.

Introduction

2-Phenylethanol (C₆H₅CH₂CH₂OH) is a primary alcohol characterized by a phenyl group attached to an ethanol backbone. It is a colorless, viscous liquid with a distinctive pleasant floral, rose-like aroma.[1][2] This compound is of significant interest across various scientific and industrial domains due to its widespread natural occurrence, antimicrobial properties, and applications as a fragrance and flavoring agent.[3][4] This technical guide provides a detailed exploration of the discovery, natural sources, biosynthesis, and methods of isolation and identification of 2-Phenylethanol.

Discovery and Synthesis

While the precise historical discovery of 2-Phenylethanol as a distinct chemical entity is not extensively documented in a singular source, its identification is intrinsically linked to the analysis of essential oils in the 19th and early 20th centuries. Its synthesis, however, is well-established through several methods.

Chemical Synthesis:

Commercially, 2-Phenylethanol is primarily synthesized via two main routes:

-

Friedel-Crafts Reaction: This is the most common industrial method and involves the reaction of benzene with ethylene oxide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The reaction proceeds through an electrophilic aromatic substitution mechanism. To prevent the formation of byproducts like diphenylethane, an excess of benzene is used.[3]

-

Hydrogenation of Styrene Oxide: This method involves the catalytic hydrogenation of styrene oxide, which also yields 2-Phenylethanol.[3]

Laboratory-Scale Synthesis:

In a laboratory setting, 2-Phenylethanol can be prepared through several other reactions:

-

Grignard Reaction: The reaction of phenylmagnesium bromide (a Grignard reagent) with ethylene oxide produces 2-Phenylethanol after an acidic workup.[2]

-

Reduction of Phenylacetic Acid and its Esters: Phenylacetic acid or its esters can be reduced to 2-Phenylethanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Natural Occurrence

2-Phenylethanol is ubiquitously found in nature and is a significant component of many essential oils.[3] Its presence contributes to the characteristic aroma of numerous flowers and other plant materials.

In Plants:

2-Phenylethanol has been identified in the extracts of a wide variety of plants, including:

-

Rose (Rosa damascena)[3]

-

Carnation (Dianthus caryophyllus)[3]

-

Hyacinth (Hyacinthus orientalis)[3]

-

Aleppo pine (Pinus halepensis)[3]

-

Orange blossom (Citrus aurantium)[3]

-

Ylang-ylang (Cananga odorata)[3]

-

Geranium (Pelargonium graveolens)[3]

-

Neroli (Citrus aurantium)[3]

-

Champaca (Magnolia champaca)[3]

In Microorganisms:

Beyond the plant kingdom, 2-Phenylethanol is also produced by various microorganisms, most notably fungi and yeast.

-

Candida albicans : This fungus is known to produce 2-Phenylethanol as an autoantibiotic, which can influence its morphology and virulence.[3]

-

Saccharomyces cerevisiae : This yeast, commonly used in baking and brewing, produces 2-Phenylethanol as a byproduct of amino acid metabolism during fermentation.[1] This contributes to the flavor and aroma profile of many alcoholic beverages.[3]

-

Klerckia citriformum : This biocontrol bacterium has been shown to produce 2-Phenylethanol, which exhibits antiseptic and fresh-keeping properties for fruits and vegetables.[5]

In Food and Beverages:

As a product of fermentation, trace amounts of 2-Phenylethanol are naturally present in many fermented foods and beverages, including beer, wine, and spirits.[3]

Biosynthesis

In living organisms, 2-Phenylethanol is primarily synthesized from the amino acid L-phenylalanine via the Ehrlich pathway. This metabolic pathway is a key process in yeast and also occurs in plants.

The biosynthetic pathway can be summarized in the following steps:

-

Transamination: L-phenylalanine is converted to phenylpyruvic acid by a transaminase enzyme.

-

Decarboxylation: Phenylpyruvic acid is then decarboxylated to phenylacetaldehyde by a decarboxylase.

-

Reduction: Finally, phenylacetaldehyde is reduced to 2-Phenylethanol by an alcohol dehydrogenase.

Caption: Biosynthetic pathway of 2-Phenylethanol from L-phenylalanine.

Isolation and Identification from Natural Sources

The extraction and identification of 2-Phenylethanol from natural matrices is a critical step for its study and utilization. The choice of method depends on the source material and the desired purity of the final product.

Experimental Protocol: Extraction of 2-Phenylethanol from a Fermentation Broth

This protocol outlines a general procedure for the extraction of 2-Phenylethanol from a yeast fermentation broth.

I. Materials and Equipment:

-

Yeast fermentation broth (e.g., from Saccharomyces cerevisiae)

-

Anhydrous ether or ethyl acetate

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

Glassware (beakers, flasks)

-

Centrifuge (optional)

II. Step-by-Step Methodology:

-

Cell Removal: If the fermentation broth contains a high concentration of yeast cells, centrifuge the broth to pellet the cells. Decant the supernatant for extraction.

-

Solvent Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of anhydrous ether or ethyl acetate.[5]

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (top layer with ether or ethyl acetate) will contain the 2-Phenylethanol.

-

Carefully drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.[5]

-

-

Drying the Organic Extract:

-

Combine the organic extracts.

-

Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl gently and let it stand for 10-15 minutes.

-

-

Solvent Removal:

-

Decant the dried organic extract into a round-bottom flask.

-

Concentrate the extract using a rotary evaporator to remove the solvent.[5] The remaining liquid will be a crude extract containing 2-Phenylethanol.

-

Analytical Identification

Once a crude extract is obtained, various analytical techniques can be employed for the identification and quantification of 2-Phenylethanol.

I. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile compounds like 2-Phenylethanol.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

-

Typical Workflow:

-

The crude extract is dissolved in a suitable solvent and injected into the GC-MS system.

-

The components are separated on a capillary column.

-

The mass spectrometer detects the fragments of the eluted compounds.

-

The retention time and mass spectrum of the unknown peak are compared to those of a known 2-Phenylethanol standard for confirmation.

-

Caption: A simplified workflow for the identification of 2-Phenylethanol using GC-MS.

II. High-Performance Liquid Chromatography (HPLC):

HPLC, particularly reversed-phase HPLC, is another widely used method for the analysis of 2-Phenylethanol.[6]

-

Principle: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) under high pressure. Different components in the sample interact differently with the stationary phase, causing them to separate. A detector at the end of the column measures the concentration of each component as it elutes.

-

Typical Conditions for 2-Phenylethanol Analysis:

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenylethanol is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀O | [1] |

| Molar Mass | 122.16 g/mol | [1] |

| Appearance | Colorless, viscous liquid | [1][2] |

| Odor | Floral, rose-like | [1][2] |

| Boiling Point | 219-221 °C | [3] |

| Melting Point | -27 °C | [3] |

| Solubility in Water | Slightly soluble (2 mL/100 mL) | [3] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [3] |

Applications and Significance

The unique properties of 2-Phenylethanol have led to its widespread use in various industries.

-

Fragrance and Perfumery: Due to its pleasant and stable rose-like scent, it is a key ingredient in many perfumes, soaps, and cosmetics.[3][4]

-

Food and Beverage: It is used as a flavoring agent in a variety of food products.[3]

-

Antimicrobial and Preservative: 2-Phenylethanol exhibits antimicrobial properties and is used as a preservative in some pharmaceutical and cosmetic formulations.[3][4][7]

-

Research: In microbiology, it has been used to selectively inhibit DNA synthesis in bacteria.[8]

Conclusion

2-Phenylethanol is a naturally abundant aromatic alcohol with significant commercial and scientific importance. Its discovery is rooted in the early explorations of natural product chemistry, and its synthesis is now well-optimized for industrial-scale production. Found in a diverse range of plants and microorganisms, its biosynthesis via the Ehrlich pathway from L-phenylalanine is a key metabolic process. The isolation and identification of 2-Phenylethanol from these natural sources are routinely achieved through standard extraction techniques followed by robust analytical methods such as GC-MS and HPLC. A thorough understanding of its discovery, natural occurrence, and analytical characterization is essential for professionals in the fields of natural product chemistry, fragrance and flavor science, and drug development.

References

-

Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, October 4). Phenethyl alcohol. Retrieved from [Link]

- CN102204588A. (n.d.). Application method of active substance phenethyl alcohol in refreshment and corrosion prevention of fruit and vegetable. Google Patents.

-

Global Market Insights. (2022, June 21). 4 major applications impacting the future of 2-phenylethanol industry. Retrieved from [Link]

- Rosenkranz, H. S., Carr, H. S., & Rose, H. M. (1965). PHENETHYL ALCOHOL. I. EFFECT ON MACROMOLECULAR SYNTHESIS OF ESCHERICHIA COLI. Journal of Bacteriology, 89(5), 1354–1369.

-

Naderi, F., et al. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. Retrieved from [Link]

-

GlobalRx. (n.d.). Phenylethyl Alcohol USP: Clinical Applications and Industrial Usage. Retrieved from [Link]

Sources

- 1. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 3. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 4. gminsights.com [gminsights.com]

- 5. CN102204588A - Application method of active substance phenethyl alcohol in refreshment and corrosion prevention of fruit and vegetable - Google Patents [patents.google.com]

- 6. academicjournals.org [academicjournals.org]

- 7. Articles [globalrx.com]

- 8. PHENETHYL ALCOHOL. I. EFFECT ON MACROMOLECULAR SYNTHESIS OF ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of 4-Phenoxyphenethyl Alcohol: A Computational Guide for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the study of 4-phenoxyphenethyl alcohol, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document leverages high-level computational methodologies to predict its structural, electronic, and reactive properties. This in-silico approach offers a robust, cost-effective, and ethical alternative to preliminary laboratory synthesis and screening, providing foundational insights for researchers, scientists, and drug development professionals.

Introduction: The Structural Rationale of this compound

This compound integrates several key functional groups that suggest significant potential in drug design. The molecule consists of a phenethyl alcohol backbone, known for its antimicrobial and aromatic properties, and a phenoxy ether linkage.[1][2][3] The ether linkage introduces conformational flexibility and alters the electronic properties of the aromatic systems, which can be pivotal for molecular recognition and binding affinity in biological systems.[4][5] The terminal hydroxyl group provides a site for hydrogen bonding, a critical interaction in many biological processes.[6]

This unique combination of a flexible ether, a reactive alcohol, and two aromatic rings presents a compelling scaffold for the design of novel therapeutic agents. Understanding the inherent properties of this molecule is the first step toward unlocking its potential.

Computational Methodology: A Validated Approach

To elucidate the properties of this compound, a multi-faceted computational approach is proposed. This workflow is designed to provide a holistic understanding of the molecule, from its most stable conformation to its potential interactions with biological targets.

Figure 1: A generalized workflow for the theoretical analysis of this compound.

Step-by-Step Protocol for Computational Analysis

-

Molecular Structure Generation : The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

-

Geometry Optimization :

-

Rationale : To find the lowest energy, and therefore most stable, conformation of the molecule. This is crucial as the molecular geometry dictates its properties.

-

Method : Density Functional Theory (DFT) is a reliable method for this purpose. The B3LYP functional with a 6-31G* basis set offers a good balance of accuracy and computational cost for molecules of this size.[7]

-

Software : Gaussian, ORCA, or similar quantum chemistry packages.

-

Validation : The optimization is confirmed by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a true energy minimum.[7]

-

-

Electronic Property Calculation :

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the electron density distribution. This identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions.

-

-

Spectroscopic Property Prediction :

-

Infrared (IR) Spectroscopy : Vibrational frequencies calculated from the optimized geometry can be used to predict the IR spectrum. Key peaks to look for include the O-H stretch of the alcohol (around 3300-3400 cm⁻¹) and C-O stretches of the ether and alcohol (around 1000-1300 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Chemical shifts (¹H and ¹³C) can be predicted to aid in the characterization of synthesized material.

-

-

Reactivity and Druglikeness Analysis :

-

Molecular Docking : The optimized structure is docked into the active site of a relevant biological target to predict binding affinity and mode. The choice of target would be guided by the therapeutic area of interest (e.g., bacterial enzymes for antimicrobial applications).

-

ADME-Tox Prediction : In-silico tools (e.g., SwissADME, pkCSM) are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. This helps in assessing the "druglikeness" of the molecule.

-

Predicted Physicochemical and Spectroscopic Properties

Based on the structure and in comparison with analogous compounds, the following properties for this compound can be predicted.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₁₄H₁₄O₂ | Based on chemical structure |

| Molecular Weight | 214.26 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Phenethyl alcohol is a colorless liquid. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | The presence of two aromatic rings and an ether linkage decreases water solubility compared to phenethyl alcohol.[1] |

| LogP | Estimated to be > 2 | Increased hydrophobicity due to the additional phenoxy group. |

| Key IR Peaks (cm⁻¹) | ~3350 (O-H stretch, broad), ~3050 (Aromatic C-H stretch), ~2900 (Aliphatic C-H stretch), ~1240 (Aryl-O-C stretch), ~1050 (C-O stretch) | Characteristic absorptions for alcohols and aromatic ethers.[8] |

| ¹H NMR Shifts (ppm) | ~7.3-6.9 (aromatic protons), ~4.0 (CH₂ next to oxygen), ~2.9 (CH₂ next to phenyl), ~2.0 (OH, broad) | Approximate shifts based on similar structures. |

Theoretical Insights into Reactivity and Biological Potential

Frontier Molecular Orbitals and Reactivity

A preliminary analysis suggests that the HOMO will likely be localized on the electron-rich phenoxy group, while the LUMO may be distributed across the phenyl ring of the phenethyl moiety. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap will provide a quantitative measure of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show a region of negative potential around the oxygen atoms of the hydroxyl and ether groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The hydrogen of the hydroxyl group will exhibit a positive potential, making it a hydrogen bond donor. These features are critical for interactions with biological macromolecules.

Figure 2: Conceptual representation of MEP for this compound.

Potential Applications in Drug Development

-

Antimicrobial Agents : Phenethyl alcohol and phenoxyethanol are known for their antimicrobial properties.[3][9][10][11] this compound could exhibit similar or enhanced activity due to its increased lipophilicity, which may facilitate membrane permeation. Theoretical studies can help elucidate the mechanism of action at the molecular level.

-

CNS-Active Agents : The phenoxy scaffold is present in a number of centrally acting drugs. The ability of this compound to cross the blood-brain barrier can be predicted using computational models. Its structural similarity to certain neurotransmitters could be explored through molecular docking with CNS receptors.

-

Anti-inflammatory Agents : Phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents.[12][13] The phenoxy moiety in this compound could be a starting point for designing novel anti-inflammatory compounds.

Conclusion and Future Directions

This theoretical guide provides a roadmap for the in-silico investigation of this compound. The proposed computational workflow allows for a comprehensive characterization of its structural, electronic, and reactive properties, offering valuable insights for its potential applications in drug discovery and development. The predictive nature of this work underscores the power of computational chemistry in modern research, enabling the rational design of novel molecules with desired functionalities. Future work should focus on the synthesis of this compound and the experimental validation of these theoretical predictions.

References

-

Wikipedia. (n.d.). Phenethyl alcohol. Retrieved January 23, 2026, from [Link]

-

Sciencemadness Wiki. (2025, October 4). Phenethyl alcohol. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenylethanol. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). EP0449603A1 - Production of 4-hydroxyphenethyl alcohol.

-

African Journal of Pure and Applied Chemistry. (2015, May 31). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (rp-hplc) in budesonide nasal spray. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2019, May 2). Modeling Phase Equilibria of Ethers and Alcohols with GCA-EOS for Assessing the Coblending of Advanced Biofuels. Journal of Chemical & Engineering Data. Retrieved January 23, 2026, from [Link]

-

MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved January 23, 2026, from [Link]

-

PubMed. (2024). Unveiling the mechanism of efficient β-phenylethyl alcohol conversion in wild-type Saccharomyces cerevisiae WY319 through multi-omics analysis. Retrieved January 23, 2026, from [Link]

-

PubMed. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol.

-

Taylor & Francis Online. (n.d.). Phenoxyethanol – Knowledge and References. Retrieved January 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylethyl Alcohol. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.

-

PubMed. (n.d.). 4-Hydroxyphenethyl alcohol--a new cytokinin-like substance from the phototrophic purple bacterium Rhodospirillum rubrum 1R. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, August 6). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 23, 2026, from [Link]

-

European Patent Office. (n.d.). Production of 4-hydroxyphenethyl alcohol - EP 0449603 A1. Retrieved January 23, 2026, from [Link]

-

KAUST Repository. (2025, May 21). Synthesis and characterization of thymol- derived phenoxy acetamide derivatives using DFT, molecular docking. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, August 7). The Selective Antibacterial Action of Phenylethyl Alcohol. Retrieved January 23, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methyl-phenethyl alcohol. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxyphenethyl alcohol. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (2024, May 28). Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea. Retrieved January 23, 2026, from [Link]

-

YouTube. (2025, June 16). Ester and Ether Groups in 3D Molecular Models!. Retrieved January 23, 2026, from [Link]

-

UH Pressbooks. (n.d.). Alcohols and Ethers – Chemistry. Retrieved January 23, 2026, from [Link]

-

Scholars Research Library. (n.d.). Kinetics and mechanism of Ag (I) catalyzed oxidation of phenethyl alcohols and para-substituted phenethyl alcohols by PDP in aqu. Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. (2022, September 3). Binding Thermodynamics and Dissociation Kinetics Analysis Uncover the Key Structural Motifs of Phenoxyphenol Derivatives as the. Retrieved January 23, 2026, from [Link]

-

Indigo Instruments. (n.d.). Ethers Functional Group Molecular Model Structures, Properties, IUPAC Naming, Applications for Chemistry & Biology Education. Retrieved January 23, 2026, from [Link]

Sources

- 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 2. academicjournals.org [academicjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Orbit Foundation Basic Chemistry Model Set w/ Orbitals [indigoinstruments.com]

- 6. Alcohols and Ethers – Chemistry [pressbooks-dev.oer.hawaii.edu]

- 7. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Isolation of 4-Phenoxyphenethyl Alcohol via Flash Column Chromatography

Introduction

4-Phenoxyphenethyl alcohol is a significant chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring both a polar hydroxyl group and a bulky, nonpolar phenoxy-phenyl moiety, presents a unique purification challenge. Achieving high purity is critical, as residual starting materials or byproducts can impede downstream reactions and compromise the quality of the final product. This application note provides a comprehensive, field-proven protocol for the purification of this compound using flash column chromatography, a technique widely employed for its efficiency and scalability in research and development settings.[1]

The causality behind the choice of flash chromatography lies in its ability to expedite the separation process by applying positive pressure, which accelerates the mobile phase flow rate.[2] This is particularly advantageous for moderately polar compounds like this compound, which might otherwise exhibit slow elution and band broadening under gravity-fed conditions.

Understanding the Physicochemical Landscape

A successful chromatographic separation is predicated on a thorough understanding of the target molecule's properties and the likely impurities.

-

Analyte Properties: this compound possesses a hydroxyl group, which is capable of hydrogen bonding and imparts polarity to the molecule.[3][4] However, the large, nonpolar aromatic portion of the molecule significantly influences its overall polarity and solubility. It is slightly soluble in water but miscible with most organic solvents.[5]

-

Potential Impurities: The impurities present in a crude sample of this compound are largely dependent on its synthetic route. Common synthetic pathways, such as the reaction of a phenoxide with 2-phenylethanol derivatives or Grignard reactions, can result in unreacted starting materials, corresponding aldehydes or ketones from over-oxidation, and nonpolar byproducts like diphenyl ether.[5][6]

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[7][8][9] The separation mechanism hinges on the differential partitioning of the sample components between the stationary and mobile phases.

Due to its hydroxyl group, this compound will exhibit a stronger interaction with the polar silica gel compared to less polar impurities. Consequently, nonpolar byproducts will elute from the column first, followed by the desired product. More polar impurities, if present, will be retained more strongly on the column.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating thin-layer chromatography (TLC) at critical stages to ensure a successful and reproducible purification.

Materials and Equipment

| Category | Item | Specifications |

| Stationary Phase | Silica Gel | Flash chromatography grade, 230-400 mesh (40-63 µm)[10] |

| Mobile Phase Solvents | n-Hexane | HPLC Grade |

| Ethyl Acetate | HPLC Grade | |

| Apparatus | Glass Chromatography Column | Appropriate size for the scale of purification |

| TLC Plates | Silica gel coated aluminum or glass plates (with UV254 indicator) | |

| TLC Developing Chamber | ||

| UV Lamp | For visualization of TLC plates | |

| Collection Vessels | Test tubes or flasks | |

| Rotary Evaporator | For solvent removal |

Step 1: Thin-Layer Chromatography (TLC) – The Predictive Powerhouse

Before committing the bulk of the crude material to the column, it is imperative to determine the optimal mobile phase composition using TLC.[7][11][12][13] This preliminary step saves time and solvent, and provides a reliable prediction of the separation on the column.

Protocol:

-

Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

-

Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

-

Visualize the developed plate under a UV lamp. The aromatic nature of this compound and many likely impurities allows for easy visualization.

-

The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[7] This Rf value ensures that the compound moves off the baseline but is sufficiently retained to allow for separation from less polar impurities.[7]

Step 2: Column Packing – The Foundation of a Good Separation

Proper column packing is crucial to prevent channeling and ensure uniform flow of the mobile phase, leading to sharp, well-resolved bands.

Protocol:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[14]

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase composition determined by TLC.

-

Carefully pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and encourage even packing.[14]

-

Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from disturbance during solvent addition.[10]

-

Continuously add the mobile phase to the column, ensuring the solvent level never drops below the top of the silica gel to prevent cracking of the stationary phase.[2]

Step 3: Sample Loading – Precision is Key

The method of sample application onto the column significantly impacts the resolution of the separation.

Protocol:

-

Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[14] Carefully apply the solution to the top of the column using a pipette.

-

Dry Loading: For samples that are not readily soluble in the mobile phase, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2] This technique is often preferred as it can lead to sharper bands.

Step 4: Elution and Fraction Collection – The Separation in Action

The elution process involves passing the mobile phase through the column to separate the components of the mixture.

Protocol:

-

Begin elution with the solvent system determined by TLC. If the separation between the product and impurities is challenging, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity by adding more ethyl acetate.[10]

-

Apply gentle positive pressure to the top of the column using a pump or a regulated air/nitrogen line to achieve a steady flow rate.

-

Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be guided by the volume of the column.

-

Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in the elution solvent.

Step 5: Product Isolation and Characterization – The Final Step

Once the fractions containing the pure product have been identified, the final step is to isolate and confirm its purity.

Protocol:

-

Combine the fractions that contain only the pure this compound, as determined by TLC.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

The resulting residue is the purified this compound.

-

Confirm the purity of the final product using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or mass spectrometry.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification protocol.

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower solvent gradient. |

| Band Tailing | Sample overload; interactions with acidic silica. | Reduce the amount of sample loaded. Add a small amount of triethylamine to the mobile phase to neutralize acidic sites. |

| Cracked Column Bed | Column ran dry. | Ensure the solvent level never drops below the top of the stationary phase. |

| Co-elution of Impurities | Similar polarity of product and impurity. | Use a shallower solvent gradient or a different stationary phase (e.g., alumina). |

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound by flash column chromatography. By following the outlined steps, researchers, scientists, and drug development professionals can consistently achieve high-purity material essential for their downstream applications. The integration of TLC as a self-validating tool throughout the process ensures an efficient and successful purification.

References

-

Danheiser, R. L., et al. (2018). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 95, 226-243. Available at: [Link]

- Britton, E. C. (1929). Purification of phenyl ethyl alcohol. U.S. Patent No. 1,698,932. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Phenethyl alcohol on Newcrom BH Column. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Mohammad, A., & Bhawani, S. A. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Journal of Planar Chromatography-Modern TLC, 20(1), 59-64. Available at: [Link]

-

Chemistry LibreTexts. (2023). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). How to run column chromatography. Retrieved from [Link]

-

LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Available at: [Link]

-

Chemistry Forum. (2024). Removing impurities from phenethyl alcohol. Available at: [Link]

-

Chemistry For Everyone. (2023, November 26). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

Priddy, S. A., Hanley, T. R., & Effler, W. T. (1999). Separation optimization for the recovery of phenyl ethyl alcohol. Applied Biochemistry and Biotechnology, 77-79, 473-484. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

-

Marona-Lewicka, D., et al. (2005). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 151(1), 1-11. Available at: [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Phenethyl alcohol. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Hosseini, M., et al. (2012). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Journal of Research in Medical Sciences, 17(1), 82-85. Available at: [Link]

-

ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

-

Khan Academy. (2020, December 1). Physical properties of alcohols and phenols [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties. Retrieved from [Link]

-

OpenStax. (2023). 17.2 Properties of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 6. US1698932A - Purification of phenyl ethyl alcohol - Google Patents [patents.google.com]

- 7. chemistryviews.org [chemistryviews.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. chromtech.com [chromtech.com]

- 10. orgsyn.org [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Note: Purification of 4-Phenoxyphenethyl Alcohol by Recrystallization

Foreword: The Criticality of Physicochemical Properties

Before attempting any purification of a chemical compound, it is imperative to ascertain its fundamental physicochemical properties. Of paramount importance is the compound's physical state at ambient temperature. Recrystallization is a powerful technique for the purification of solids . If a substance is a liquid at room temperature, other methods such as distillation or chromatography are more appropriate.

Publicly available data on the specific melting point of 4-Phenoxyphenethyl alcohol is not readily found. The structurally related compound, 2-phenylethanol, is a liquid at room temperature with a melting point of -27°C.[1][2][3] While the addition of a phenoxy group will likely increase the melting point, it cannot be assumed that this compound is a solid.

Therefore, the first and most critical step for any researcher is to experimentally determine the melting point of their synthesized this compound.

This application note proceeds under the assumption that the user has confirmed their sample of this compound is a solid at room temperature. The following protocols are designed to provide a robust framework for developing a successful recrystallization procedure.

Introduction to Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids in a given solvent increases with temperature.[1] An impure solid can be dissolved in a hot solvent to form a saturated solution. As this solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. Soluble impurities, ideally present in smaller quantities, remain in the solvent.[4] The newly formed, purer crystals can then be isolated by filtration. The success of this technique hinges on the careful selection of a suitable solvent or solvent system.

The ideal solvent for recrystallization should exhibit the following characteristics[5]:

-

High solubility for the target compound at elevated temperatures.

-

Low solubility for the target compound at low temperatures.

-

High solubility for impurities at all temperatures, or very low solubility.

-

Chemical inertness (it should not react with the compound).

-

A suitable boiling point that is below the melting point of the compound to be purified.

-

Volatility for easy removal from the purified crystals.

Potential Impurities in the Synthesis of this compound

While a specific synthesis route for this compound is not detailed here, analogous syntheses for similar aromatic alcohols, such as the Friedel-Crafts reaction between a substituted benzene and an epoxide, can suggest potential impurities.[2] For instance, side products like diphenylethane derivatives or unreacted starting materials could be present.[2] Understanding the likely impurities is crucial for selecting a solvent system that will keep them dissolved while the desired product crystallizes.

Experimental Protocols

Solvent Screening: A Microscale Approach

Before committing to a large-scale recrystallization, it is essential to perform a solvent screening to identify the most suitable solvent or solvent pair.

Objective: To identify a solvent in which this compound has high solubility when hot and low solubility when cold.

Materials:

-

Small test tubes (e.g., 13x100 mm)

-

A small quantity of crude this compound

-

A selection of candidate solvents (see Table 1)

-

Hot plate or heating mantle

-

Sand bath or water bath

-

Pasteur pipettes

Protocol:

-

Place approximately 20-30 mg of the crude solid into a small test tube.

-

Add the first candidate solvent dropwise at room temperature, agitating the tube after each addition. Observe if the solid dissolves readily. If it does, the solvent is unsuitable as it will not allow for good recovery upon cooling.

-

If the solid is insoluble or sparingly soluble at room temperature, begin to gently heat the test tube in a sand or water bath.

-

Continue adding the solvent dropwise to the heated mixture until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

-

Repeat this process for a range of solvents to find the optimal one.

Table 1: Candidate Solvents for Recrystallization of Aromatic Alcohols

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Water | 100 | High | Suitable for polar compounds. Given the aromatic nature of the target, it might be a poor solvent alone but useful as an anti-solvent. |

| Ethanol | 78 | Polar | A common and effective solvent for many organic compounds, including those with hydroxyl groups.[3] |

| Isopropanol | 82 | Polar | Similar to ethanol, can be a good choice. |

| Toluene | 111 | Non-polar | May be a good solvent for aromatic compounds. |

| Hexanes | ~69 | Non-polar | Often used as an anti-solvent with a more polar solvent. |

| Ethyl Acetate | 77 | Intermediate | A versatile solvent for a range of polarities. |

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most straightforward recrystallization method and should be attempted first if a suitable single solvent is identified.

Objective: To purify solid this compound using a single solvent and controlled cooling.

Diagram: Single-Solvent Recrystallization Workflow

Caption: Workflow for single-solvent recrystallization.

Protocol:

-

Weigh the crude this compound and place it in an Erlenmeyer flask.

-

In a separate beaker, heat the chosen solvent to its boiling point.

-

Add a small portion of the hot solvent to the Erlenmeyer flask containing the crude solid. Swirl the flask to promote dissolution.

-

Place the flask on a hot plate and bring the mixture to a gentle boil. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to add only the minimum amount of solvent necessary to avoid poor recovery.[4]

-

If insoluble impurities are present, perform a hot gravity filtration at this stage.

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Allow the crystals to dry completely under vacuum.

-

Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (if known) indicates high purity.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It employs two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").

Objective: To purify solid this compound using a solvent-antisolvent system.

Diagram: Two-Solvent Recrystallization Workflow

Caption: Workflow for two-solvent (antisolvent) recrystallization.

Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Heat the "good" solvent (in which the compound is very soluble) to its boiling point.

-

Add the minimum amount of the hot "good" solvent to the flask to completely dissolve the solid.

-

While keeping the solution hot, add the "poor" solvent (the antisolvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

-

Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice-water bath to complete the crystallization process.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold antisolvent (or a mixture rich in the antisolvent), and dry under vacuum.

Troubleshooting and Expert Insights

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool even more slowly.

-

No Crystals Form: If crystallization does not occur upon cooling, it may be due to excessive solvent or a very clean flask surface. Try scratching the inside of the flask with a glass rod to create nucleation sites, or add a "seed crystal" of the pure compound if available.

-

Crystal Quality: The rate of cooling directly impacts crystal size and purity. Slower cooling generally results in larger, purer crystals.[1]

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the purification of solid this compound via recrystallization. The cornerstone of a successful purification is the initial, careful selection of an appropriate solvent system through systematic screening. By following these methodologies, researchers can effectively enhance the purity of their compound, which is a critical step in drug development and scientific research. It must be reiterated that these protocols are contingent on the compound being a solid at room temperature, a determination that must be made experimentally prior to any purification attempt.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6054, 2-Phenylethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from a website that is no longer accessible. A general outline of the source is available.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Guide for crystallization. Retrieved from a website that is no longer accessible. A general outline of the source is available.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization-1.pdf. Retrieved from a website that is no longer accessible. A general outline of the source is available.

-

Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

-

INCHEM. (n.d.). ICSC 0936 - PHENETHYL ALCOHOL. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

Sources

- 1. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 0936 - PHENETHYL ALCOHOL [inchem.org]

- 3. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 4. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylethyl Alcohol (CAS 60-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Note: High-Throughput Analysis of 4-Phenoxyphenethyl Alcohol using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a comprehensive guide for the qualitative and quantitative analysis of 4-Phenoxyphenethyl alcohol, a key intermediate in pharmaceutical and fragrance synthesis, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for accurate and reproducible results. We delve into the rationale behind instrumental parameter selection, sample preparation, and data interpretation, ensuring scientific integrity and offering field-proven insights.

Introduction: The Significance of this compound Analysis

This compound is a significant organic compound, finding applications as a precursor in the synthesis of various pharmaceutical agents and as a component in fragrance formulations. Its unique structure, combining a phenoxy group with a phenethyl alcohol moiety, imparts specific chemical properties that necessitate precise analytical characterization. Accurate determination of its purity and the identification of any potential impurities are critical for ensuring the quality, safety, and efficacy of end products. Gas Chromatography-Mass Spectrometry stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification. This guide provides a detailed protocol for the successful GC-MS analysis of this compound, grounded in established analytical principles.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful GC-MS method.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂ | N/A |

| Molecular Weight | 214.26 g/mol | N/A |

| Boiling Point (Predicted) | Approx. 350-400 °C | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane | General Chemical Principles |

| Structure | N/A | |

|

Experimental Workflow: A Validating System

The experimental design for the GC-MS analysis of this compound is a self-validating system, ensuring data integrity from sample preparation to final analysis. Each step is optimized to guarantee the accurate and reproducible measurement of the target analyte.

Caption: GC-MS workflow for this compound analysis.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to produce a clean, homogenous sample in a suitable solvent at a concentration appropriate for GC-MS analysis.[1][2]

Protocol:

-

Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard (10 µg/mL): Dilute the standard solution 1:100 with methanol to achieve a final concentration of 10 µg/mL.[1] This concentration is a good starting point to achieve a column loading of approximately 10 ng with a 1 µL injection.[1]

-

Sample Solution: If the sample is a solid, dissolve it in methanol to achieve an estimated concentration of 10 µg/mL. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[2]

-

Filtration: Ensure all solutions are free of particulate matter by passing them through a 0.45 µm syringe filter before transferring to a 2 mL autosampler vial.

Causality: Methanol is chosen as the solvent due to its volatility and its ability to dissolve this compound. The concentration of 10 µg/mL is selected to prevent column overloading and detector saturation, ensuring a linear response.

GC-MS Instrumentation and Parameters

The selection of appropriate GC-MS parameters is critical for achieving good chromatographic separation and sensitive detection.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Autosampler: Agilent 7693A Autosampler (or equivalent)

GC Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is a good starting point for the separation of aromatic compounds. |

| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[3] |

| Injection Volume | 1 µL | |

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace analysis. |

| Carrier Gas | Helium | |

| Flow Rate | 1.0 mL/min (Constant Flow) | |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | The temperature program is designed to provide good separation of the analyte from potential impurities while minimizing run time. A high final temperature ensures that any less volatile compounds are eluted from the column. |

MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | The standard energy for generating consistent mass spectra.[4] |

| Source Temperature | 230 °C | |

| Quadrupole Temperature | 150 °C | |

| Scan Range | m/z 40-450 | A wide scan range is used to capture the molecular ion and all significant fragment ions. |

| Solvent Delay | 3 min | Prevents the solvent peak from entering the mass spectrometer, which can cause filament damage and ion source contamination. |

Expected Results and Data Interpretation

Chromatogram

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be a key identifier for the compound in a given sample.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of this compound will exhibit a characteristic fragmentation pattern. While a library spectrum for this specific compound may not be readily available in all databases, its fragmentation can be predicted based on its structure and comparison to similar molecules like phenylethyl alcohol.[5][6]

Predicted Fragmentation:

-

Molecular Ion (M+): The molecular ion peak at m/z 214 should be observable, though it may be of low intensity.

-

Key Fragment Ions:

-

m/z 107 (Base Peak): Loss of the phenoxy group (C₆H₅O•) leading to the stable benzyl cation fragment [C₇H₇O]+.

-

m/z 91: Tropylium ion ([C₇H₇]+), a common fragment for compounds containing a benzyl group.

-

m/z 77: Phenyl cation ([C₆H₅]+) from the cleavage of the ether linkage.

-

m/z 31: [CH₂OH]+ fragment, characteristic of primary alcohols.

-

The identification of this compound is confirmed by matching the retention time and the mass spectrum of the sample peak with that of a known reference standard. For unknown peaks, a library search against databases such as the NIST Mass Spectral Library can be performed.[4]

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method should be validated. Key validation parameters include:

-

Linearity: A calibration curve should be generated using a series of standards of known concentrations to demonstrate the linear response of the detector.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

-

Precision and Accuracy: Assessed by analyzing replicate samples and comparing the measured concentrations to the known values.

-

System Suitability: Regular injections of a check standard to monitor the performance of the GC-MS system.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the GC-MS analysis of this compound. By following the detailed methodologies and understanding the rationale behind the experimental choices, researchers and scientists can achieve accurate, reliable, and reproducible results. The self-validating nature of the described workflow ensures the integrity of the data, making it suitable for critical applications in the pharmaceutical and fragrance industries.

References

-

PubChem. 2-Phenylethanol. National Center for Biotechnology Information. [Link]

-

Restek. Guide to Preparing and Analyzing Semivolatile Organic Compounds. Restek Corporation. [Link]

-

NIST. Phenylethyl Alcohol. National Institute of Standards and Technology. [Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Genome Center. [Link]

-

Chemistry LibreTexts. Gas Chromatographic Columns and Stationary Phases. Chemistry LibreTexts. [Link]

-

ResearchGate. Phenylethyl alcohol identification workflow. ResearchGate. [Link]

-

NIST. Phenylethyl Alcohol. National Institute of Standards and Technology. [Link]

-

University of Bristol. Analysis of Semi-Volatile Organic Compound by GC/MS. University of Bristol. [Link]

-

Analytical Toxicology. Gas Chromatography. IntechOpen. [Link]

-

Restek. Guide to Preparing and Analyzing Semivolatile Organic Compounds. Restek Corporation. [Link]

-

MassBank. 1-PHENYLETHYL ALCOHOL; EI-B; MS. MassBank. [Link]

-

NIH. The Influence of the Aromatic Character in the Gas Chromatography Elution Order. National Institutes of Health. [Link]

-

SciSpace. Sample Preparation Techniques for Gas Chromatography. SciSpace. [Link]

-

ResearchGate. (PDF) Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. ResearchGate. [Link]

-

Pharmacognosy Journal. GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal. [Link]

-

NIST. Phenylethyl Alcohol. National Institute of Standards and Technology. [Link]

-

PubMed. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. PubMed. [Link]

Sources

The Versatile Scaffold: 4-Phenoxyphenethyl Alcohol as a Precursor for Novel Compound Synthesis

Introduction: Unlocking the Potential of the Phenoxy-Phenethyl Moiety